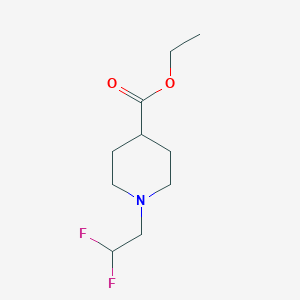

Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

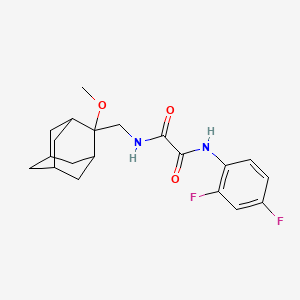

“Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate” is a chemical compound with the molecular formula C10H17F2NO2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .

Synthesis Analysis

Piperidones, which include “Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate”, are typically synthesized from the domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours or even 1 day . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .

Molecular Structure Analysis

The molecular structure of “Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring is a carboxylate group (COO-) and a 2,2-difluoroethyl group (C2H3F2) .

Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Piperidines

Piperidine derivatives are crucial in the pharmaceutical industry, serving as building blocks for various drugs. Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate can be used to synthesize substituted piperidines, which are present in over twenty classes of pharmaceuticals .

Development of Anticancer Agents

The piperidine moiety is a common feature in many anticancer compounds. Researchers can use Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate to develop new anticancer drugs, exploring its efficacy in inhibiting cancer cell growth .

Creation of Antiviral Medications

Piperidine derivatives have shown promise in antiviral therapy. This compound could be utilized to create antiviral agents, particularly those targeting RNA viruses, by interfering with viral replication processes .

Anti-Alzheimer’s Disease Research

The piperidine structure is significant in the design of drugs for neurodegenerative diseases. Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate may be used in the synthesis of compounds with potential activity against Alzheimer’s disease, aiming to improve cognitive functions .

Analgesic and Anti-inflammatory Applications

Due to its structural properties, this compound can be part of the synthesis of analgesic and anti-inflammatory drugs, contributing to pain relief and inflammation reduction without the side effects of opioids .

Antihypertensive Drug Synthesis

The piperidine nucleus is also found in antihypertensive drugs. Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate could be a precursor in creating new drugs that manage blood pressure more effectively .

Direcciones Futuras

The future directions for research on “Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate” and related compounds could involve further exploration of their synthesis, chemical reactions, mechanisms of action, and potential applications. Given the wide range of bioactivities exhibited by piperidone derivatives, these compounds may have potential for development into therapeutic agents .

Propiedades

IUPAC Name |

ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO2/c1-2-15-10(14)8-3-5-13(6-4-8)7-9(11)12/h8-9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVENHUBRZBBXRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxyphenyl)-N-phenyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2932286.png)

![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2932295.png)

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide](/img/structure/B2932297.png)

![N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2932300.png)

![1-Tert-butyl 2-methyl 4-chloro-1H-pyrrolo[3,2-C]pyridine-1,2-dicarboxylate](/img/structure/B2932301.png)

![4-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2932305.png)